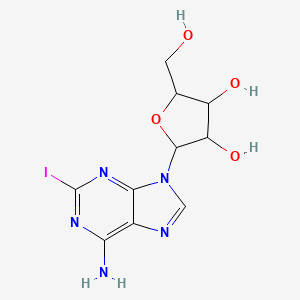

2-Iodoadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodoadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodoadenosine typically involves multi-step organic reactions. A common approach might include:

Starting Material: Begin with a suitable purine derivative.

Iodination: Introduce the iodine atom at the 2-position of the purine ring using an iodinating agent such as iodine monochloride (ICl).

Amination: Introduce the amino group at the 6-position using an amination reaction, possibly involving ammonia or an amine derivative.

Glycosylation: Attach the oxolane ring to the purine base through a glycosylation reaction, using a protected sugar derivative.

Deprotection: Remove any protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-Iodoadenosine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the oxolane moiety.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thiols, amines, under basic or acidic conditions.

Major Products

Oxidation: Carboxylated derivatives.

Reduction: Reduced purine or oxolane derivatives.

Substitution: Thiolated or aminated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Adenosine Receptor Modulation

2-Iodoadenosine primarily acts as an agonist for adenosine receptors, particularly the A2A and A3 subtypes. These receptors are involved in numerous physiological processes, including immune response regulation, cardiovascular function, and neurotransmission.

- A2A Receptor Agonism : Activation of the A2A receptor has been linked to anti-inflammatory effects and neuroprotection. For instance, studies have shown that this compound can suppress immune responses, which is beneficial in conditions like Parkinson's disease where inflammation plays a critical role .

- A3 Receptor Activity : The A3 receptor is associated with protective effects in ischemic conditions. Research indicates that this compound enhances the effects of A3 receptor agonists, potentially offering therapeutic avenues for cardiac and cerebral ischemia .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound through its action on adenosine receptors. Compounds derived from this compound have demonstrated significant cytostatic effects against various cancer cell lines.

- Cytostatic Activity : In vitro studies have reported that derivatives of this compound exhibit potent growth inhibition in prostate cancer cell lines, showing comparable or enhanced efficacy compared to established agonists like Cl-IB-MECA .

- Mechanisms of Action : The anticancer activity is believed to be mediated through multiple pathways, including modulation of the Wnt signaling pathway and induction of apoptosis in tumor cells .

Chemical Biology Applications

Synthesis of Modified Nucleotides

this compound serves as a precursor in the synthesis of various nucleoside analogs used in chemical biology research. Its halogenated structure allows for further modifications that can enhance binding affinity to specific receptors.

- Radioligand Binding Studies : Compounds synthesized from this compound have been utilized in radioligand binding assays to characterize receptor interactions. These studies provide insights into the binding affinities and selectivities of new adenosine receptor ligands .

Therapeutic Potential

The pharmacological properties of this compound suggest its potential use as a therapeutic agent in several medical conditions:

- Cardiovascular Diseases : Given its role in modulating adenosine receptors, this compound analogs may be developed for treating ischemic heart disease and other cardiovascular disorders by promoting vasodilation and reducing myocardial oxygen demand .

- Neurological Disorders : The neuroprotective effects observed with A2A receptor activation indicate that this compound could be explored for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Iodoadenosine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(6-Amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

- 2-(6-Amino-2-bromo-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

- 2-(6-Amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

2-Iodoadenosine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.

Propriétés

Formule moléculaire |

C10H12IN5O4 |

|---|---|

Poids moléculaire |

393.14 g/mol |

Nom IUPAC |

2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |

Clé InChI |

MGEBVSZZNFOIRB-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.